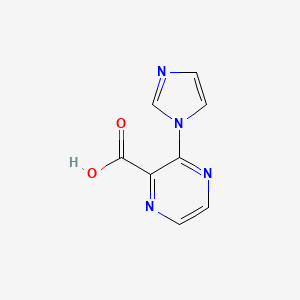

3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid" is a heterocyclic compound that is part of the imidazo[1,2-a]pyrazine family. This family of compounds is known for its biological activity and serves as a versatile scaffold in organic synthesis and drug development. Imidazo[1,2-a]pyrazines have been the subject of various studies due to their potential anti-inflammatory, analgesic, and anti-secretory properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazine derivatives often involves palladium-catalyzed reactions, such as amino- or alkoxycarbonylation . Additionally, the formation of related compounds can occur under high temperatures or with strong dehydrating reagents, as seen in the formation of imidazo[1,2-a]pyrazine-3,6-diones from alpha-amino acids . The synthesis of 2-arylimidazo[1,2-a]pyrazine-3-carboxylic acids and esters has been described, with the structures supported by NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrazine derivatives has been characterized using various spectroscopic methods, including NMR and X-ray diffraction. For instance, the crystal structure of pyrazine derivatives has been determined, revealing intra- and inter-molecular hydrogen-bonding interactions . Density Functional Theory (DFT) calculations have also been employed to study the molecular structure and interactions of imidazo[1,2-a]pyrazines adsorbed onto silver clusters .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrazines can participate in various functionalization and cyclization reactions. For example, 1H-pyrazole-3-carboxylic acid derivatives can be converted into ester or amide derivatives through reactions with alcohols or N-nucleophiles . The reactivity of these compounds is influenced by the pattern and position of substitution, which can lead to different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrazine derivatives are influenced by their molecular structure. The presence of carboxylic acid groups contributes to their solubility and reactivity. The compounds' anti-inflammatory and analgesic activities have been evaluated in vivo, and their inhibitory action on cyclooxygenase activity has been assessed in vitro . Additionally, some derivatives have been found to be potent reversible inhibitors of the gastric H+/K+-ATPase, indicating their potential as anti-secretory agents .

Applications De Recherche Scientifique

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Orientations Futures

Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, it’s likely that future research will continue to explore the potential of imidazole derivatives in various therapeutic applications.

Propriétés

IUPAC Name |

3-imidazol-1-ylpyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-7(11-2-1-10-6)12-4-3-9-5-12/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPWLCYSHYRTIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)O)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650364 |

Source

|

| Record name | 3-(1H-Imidazol-1-yl)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid | |

CAS RN |

717848-23-2 |

Source

|

| Record name | 3-(1H-Imidazol-1-yl)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

-amino]acetic acid](/img/structure/B1328800.png)

![[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328806.png)

![[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328808.png)

![[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328815.png)

![[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328818.png)

![[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328819.png)

amino]-acetic acid](/img/structure/B1328824.png)

![[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328825.png)

![3-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1328839.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328840.png)

![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328841.png)

![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1328842.png)